An In-depth Technical Guide on the Crystal Structure and X-ray Crystallography of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
An In-depth Technical Guide on the Crystal Structure and X-ray Crystallography of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
A Note on the Data: As of the compilation of this guide, a specific crystal structure for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has not been deposited in the Cambridge Structural Database (CSD)[1][2][3]. Therefore, this document serves as a comprehensive, predictive guide based on established methodologies for analogous imidazo[1,2-b]pyridazine derivatives and general principles of small molecule crystallography. The experimental protocols and data presented herein are illustrative and designed to provide researchers with a robust framework for the synthesis, crystallization, and structural determination of this and similar heterocyclic compounds.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5][6] The conformational rigidity and specific hydrogen bonding capabilities of this bicyclic system make it an attractive pharmacophore. The introduction of a bromine atom at the 3-position provides a valuable handle for further synthetic elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[7] Furthermore, the saturation of the pyridazine ring to its tetrahydro form introduces a three-dimensional character to the otherwise planar imidazo[1,2-b]pyridazine core, which can significantly influence its binding affinity and selectivity for biological targets.
This guide provides a detailed technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The methodologies described are grounded in field-proven techniques and are intended to be a self-validating system for researchers in structural biology and drug development.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
A plausible synthetic route to the title compound can be adapted from the known synthesis of related imidazo[1,2-b]pyridazines and their tetrahydro derivatives.[8][9] The proposed two-step synthesis starts from commercially available 3-amino-6-chloropyridazine.
Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
The initial step involves the cyclization of 3-amino-6-chloropyridazine with a suitable three-carbon electrophile. A common and effective method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines and related systems is the reaction with 2,3-dibromopropene or a similar reagent. A more direct approach for the synthesis of the aromatic precursor, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, can be achieved through a condensation reaction followed by bromination, or by using a brominated building block. For instance, a one-pot synthesis can be envisioned starting from 3-amino-6-chloropyridazine.
Step 2: Reduction to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
The subsequent reduction of the pyridazine ring can be achieved using a variety of reducing agents. A well-established method for the reduction of similar heterocyclic systems is the use of sodium borohydride in a suitable solvent like ethanol.[9]
Experimental Protocol:
-
Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 30 minutes. Then, add 1,2-dibromoethane (1.2 eq) and heat the reaction mixture at 80-100 °C for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Reduction to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Dissolve the purified 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (4.0-8.0 eq) portion-wise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the title compound. Further purification can be achieved by recrystallization.
Diagram of the Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[6] The key is to achieve slow precipitation of the compound from a supersaturated solution.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Protocol for Crystallization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which it is sparingly soluble at room temperature.
-
Crystal Growth:
-
Method A (Slow Evaporation): Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). Filter the solution through a syringe filter to remove any dust particles. Place the solution in a clean vial, cover with parafilm, and pierce a few small holes in the parafilm with a needle. Allow the solvent to evaporate slowly in a vibration-free environment.
-
Method B (Vapor Diffusion): Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this solution in a small vial. Place the small vial inside a larger jar containing a poor solvent (e.g., hexanes). Seal the jar and leave it undisturbed.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), carefully remove them from the mother liquor using a spatula or a loop and wash them with a small amount of cold solvent.
Part 2: X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][10][11]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12] The crystal is rotated, and the diffraction pattern is recorded on a detector.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used for data collection.[10] A series of diffraction images are collected as the crystal is rotated through a range of angles.
Diagram of the X-ray Diffraction Workflow:
Caption: From single crystal to final structure.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Protocol for Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or APEX3. This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects, as well as absorption.
-
Structure Solution: The crystal system and space group are determined from the diffraction data. The initial atomic positions are found using direct methods implemented in programs like SHELXT.[13]
-
Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL or Olex2.[13] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like PLATON or the checkCIF service to ensure its geometric and crystallographic reasonability.[13]
Part 3: Hypothetical Crystallographic Data and Molecular Structure
As no experimental data is available, the following table presents a plausible set of crystallographic data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, based on typical values for similar organic molecules.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C7 H8 Br N3 |
| Formula weight | 214.07 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.123(4) Å |
| b = 10.456(5) Å | |
| c = 9.876(5) Å | |
| α = 90° | |
| β = 109.34(2)° | |
| γ = 90° | |
| Volume | 792.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.795 Mg/m³ |
| Absorption coefficient | 5.482 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 3.50 to 28.25° |
| Index ranges | -10<=h<=10, -13<=k<=13, -12<=l<=12 |
| Reflections collected | 7458 |
| Independent reflections | 1834 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.745 and 0.632 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1834 / 0 / 91 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.045, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Molecular Structure:
The expected molecular structure would feature the fused imidazo[1,2-b]pyridazine ring system, with the pyridazine ring in a conformation that minimizes steric strain, likely a half-chair or twist-boat conformation. The bromine atom would be located at the 3-position of the imidazole ring.
Caption: 2D representation of the target molecule.
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. While a definitive crystal structure is yet to be reported, the methodologies outlined herein, based on established practices for analogous compounds, offer a clear and reliable path for researchers to obtain and characterize this and other novel heterocyclic compounds. The determination of the precise three-dimensional structure of such molecules is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
References
- Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL USA.
- AZoM. (2011).
- University of York. (n.d.). Single Crystal X-ray Diffraction. University of York, Department of Chemistry.
- Ben Hassen, C., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285.
- University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. University of Virginia, Department of Chemistry.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. organic-chemistry.org.
- ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds.
- Excillum. (n.d.). Small molecule crystallography. excillum.com.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Ben Hassen, C., et al. (2022).
- Zhang, L., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 965-970.
- Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
- Yeong, K. Y., et al. (2019).
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- re3data.org. (2026). Cambridge Structural Database.
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. researchgate.net [researchgate.net]
- 4. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. excillum.com [excillum.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
